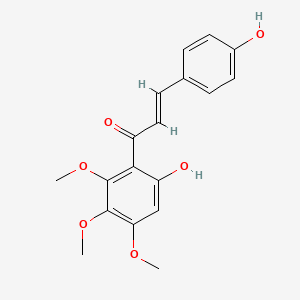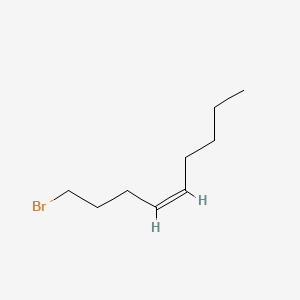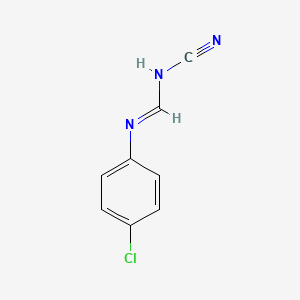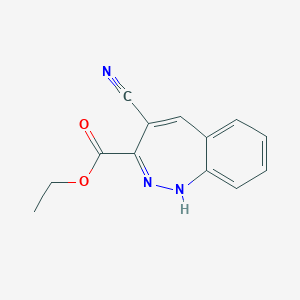
1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester typically involves the reaction of appropriate benzodiazepine precursors with ethyl cyanoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the process may involve heating to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The cyano and ester groups may also influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparaison Avec Des Composés Similaires
- 1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, ethyl ester
- 1H-1,2,4-Triazole-3-carboxylic acid, ethyl ester
Uniqueness: 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
58106-62-0 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
ethyl 4-cyano-1H-1,2-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)12-10(8-14)7-9-5-3-4-6-11(9)15-16-12/h3-7,15H,2H2,1H3 |
Clé InChI |
ZZMNCDNALIXPRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC2=CC=CC=C2C=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


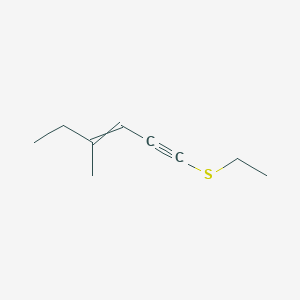
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
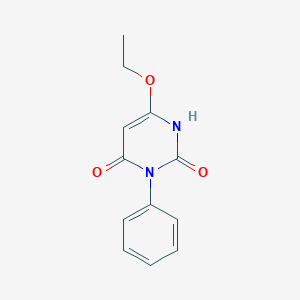



![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

